N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide

Description

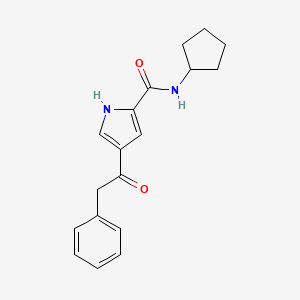

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17(10-13-6-2-1-3-7-13)14-11-16(19-12-14)18(22)20-15-8-4-5-9-15/h1-3,6-7,11-12,15,19H,4-5,8-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHCLVUUZQDQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CN2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329986 | |

| Record name | N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822344 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477870-49-8 | |

| Record name | N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the phenylacetyl group and the cyclopentyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other proteins, leading to changes in cellular function and signaling. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide and its analogs:

Structural and Functional Insights

Substituent Effects on Bioactivity: The 2-phenylacetyl group (common in all analogs) may facilitate π-π interactions in biological targets, as seen in DNA gyrase inhibitors . The cyclopentyl group in the target compound provides moderate steric bulk, whereas the N,N-dimethyl substituent (CAS 338403-34-2) reduces steric hindrance, possibly improving metabolic stability .

Physicochemical Properties :

- The morpholine-containing analog (CAS 439120-82-8) exhibits higher polarity due to the morpholine oxygen, which could improve aqueous solubility compared to the cyclopentyl variant .

- The dichlorobenzoyl derivative (CAS 23964-50-3) has a higher molecular weight (363.2 g/mol) and lipophilicity, which may influence membrane permeability .

Commercial and Synthetic Considerations :

- The target compound is discontinued, limiting its accessibility for research, while analogs like CAS 23964-50-3 and 338403-34-2 remain commercially available .

- Friedel-Crafts acylation methods (used in synthesizing related intermediates, e.g., Scheme 2 in ) may apply to these compounds, though reaction yields and purity depend on substituent compatibility.

Biological Activity

N-Cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a cyclopentyl group and a phenylacetyl moiety. Its molecular formula is C18H22N2O2, and it possesses unique structural characteristics that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by:

- Binding to Receptors : The compound can bind to various receptors, influencing signaling pathways.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in critical biological processes, leading to altered cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth at micromolar concentrations. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 20 |

Anticancer Activity

In preclinical studies, this compound has shown promising anticancer activity. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings from these studies are presented in Table 2.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

Case Studies

-

Study on Anticancer Properties :

A recent study investigated the effect of this compound on MCF-7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment. -

Antimicrobial Efficacy :

Another study focused on the antimicrobial effects of the compound against multidrug-resistant bacterial strains. The results highlighted its effectiveness in inhibiting bacterial growth, providing a potential avenue for developing new antimicrobial therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the cyclopentyl or phenylacetyl groups can significantly affect the biological activity of this compound. Variations in these substituents have been explored to enhance potency and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrrole-2-carboxylic acid derivatives and cyclopentylamine. For example, similar carboxamides are prepared by reacting activated esters (e.g., acid chlorides or mixed anhydrides) with amines under inert conditions. Optimize yields by:

- Using coupling agents like EDCI/HOBt to enhance reactivity .

- Purifying enantiomers via supercritical fluid chromatography (SFC) to resolve stereoisomers, as demonstrated in analogous compounds (e.g., 32% yield for enantiomer I in ).

- Adjusting solvent polarity (e.g., dichloromethane or THF) and reaction temperature (0–25°C) to minimize side reactions .

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H NMR : Confirm substituent integration and coupling patterns (e.g., pyrrole proton environments at δ 7.71–7.98 ppm in ).

- HRMS/ESIMS : Verify molecular weight (e.g., m/z 388.1 [M–H]⁻ in ).

- X-ray crystallography : Resolve absolute configuration using SHELXL refinement ( ), particularly if chiral centers or tautomeric forms are present.

- HPLC : Assess purity (>95% recommended for biological assays, as in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrrole-2-carboxamide derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Mitigate these by:

- Standardizing cell-based assays (e.g., MTT for cytotoxicity) with positive controls ( ).

- Validating target engagement using biophysical methods (e.g., surface plasmon resonance for binding affinity).

- Re-evaluating stereochemical purity via chiral HPLC, as minor enantiomers may exhibit off-target effects (e.g., reports 20–32% yields for enantiomers).

Q. What computational strategies predict the binding mode of This compound to biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., minor groove DNA binders in ).

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR models : Corlate substituent effects (e.g., cyclopentyl vs. trifluoromethyl groups) with bioactivity (e.g., antimicrobial SAR in ).

Q. How do structural modifications at the N-cyclopentyl or 2-phenylacetyl positions influence physicochemical and pharmacokinetic properties?

- Methodological Answer :

- LogP optimization : Replace the phenylacetyl group with fluorinated analogs (e.g., ’s trifluoromethylbenzoyl derivative) to enhance membrane permeability.

- Metabolic stability : Introduce steric hindrance via bulkier N-substituents (e.g., pyridinylmethyl in ) to reduce CYP450 oxidation.

- Solubility : Incorporate ionizable groups (e.g., ’s sulfonamide derivatives) while monitoring crystallinity via DSC.

Q. What experimental designs are recommended to elucidate the mechanism of action for this compound in anticancer studies?

- Methodological Answer :

- Pathway analysis : Use Western blotting to evaluate inhibition of proliferation markers (e.g., ERK or AKT phosphorylation in ).

- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated genes.

- Crystallographic fragment screening : Co-crystallize the compound with potential targets (e.g., kinases) using SHELX pipelines ( ).

Data Conflict and Optimization Questions

Q. How should researchers address low reproducibility in synthetic yields across laboratories?

- Methodological Answer :

- Standardize starting material quality (e.g., ≥99% purity for amines and carboxylic acids).

- Monitor reaction progress via TLC or LCMS to identify incomplete coupling ().

- Optimize workup protocols (e.g., aqueous/organic phase separation) to minimize product loss.

Q. What strategies validate the absence of polymorphic forms in crystallographic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.